molecular formula C10H7F3O2 B12844879 4-(Trifluoromethyl)cubane-1-carboxylic acid

4-(Trifluoromethyl)cubane-1-carboxylic acid

Cat. No.: B12844879
M. Wt: 216.16 g/mol
InChI Key: CSEJTSYWSALBDK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cubane-1-carboxylic acid is a high-value, synthetically challenging scaffold designed for advanced materials science and medicinal chemistry research. This compound combines the unique strain and geometric properties of the cubane skeleton with the high electronegativity and lipophilicity of the trifluoromethyl group, making it a powerful isostere for tert -butyl or phenyl groups in drug discovery campaigns. Its rigid, three-dimensional structure is highly sought after for constructing molecular cages, energetic materials, and ligands with precisely controlled geometry. The carboxylic acid functional group provides a versatile handle for further synthetic modification via amide coupling or esterification, enabling its incorporation into larger, more complex architectures. As a building block, it is primarily used to confer enhanced metabolic stability, improved binding affinity, and altered physicochemical properties to target molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets as this material may be hazardous.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

4-(trifluoromethyl)cubane-1-carboxylic acid

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)9-4-1-5(9)3-6(9)2(4)8(1,3)7(14)15/h1-6H,(H,14,15)

InChI Key

CSEJTSYWSALBDK-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C1(C5C2C3(C45)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cubane-1-carboxylic acid involves multiple steps, starting from simpler cubane derivatives.

Industrial Production Methods: While large-scale industrial production methods are not extensively documented, the use of flow electrochemical conditions has been suggested for the upscaling of cubane derivatives. This method allows for the efficient and controlled synthesis of the compound under mild conditions .

Chemical Reactions Analysis

Decarboxylative Functionalization Reactions

The carboxylic acid group serves as a versatile handle for radical-based transformations under electrochemical or photoredox conditions:

Hofer–Moest Oxidative Decarboxylative Etherification

Electrochemical decarboxylation in methanol yields methoxycubane derivatives. Key parameters from flow electrolysis studies ( ):

ParameterValue/Description
Anode MaterialPlatinum (Pt)
BaseKOH (0.5 equiv)
SolventMethanol
Charge Applied6.2 F
Major ProductMethyl 4-methoxy-1-cubanecarboxylate (7 )
Yield40% (optimized with acetic acid additive)
By-productsAcetoxycubane (8 ) and cross-Kolbe product (9 )
Scale-Up FeasibilityGram-scale synthesis achieved in 4 hours using flow electrolysis

This method avoids traditional oxidants, leveraging electrical current for sustainable C–O bond formation.

Copper-Catalyzed Decarboxylative Cross-Couplings

Photoredox-mediated decarboxylation enables C(sp³)–X bond formation ( ):

Reaction TypeConditionsSubstrate ScopeYield Range
Amination Cu/Photoredox, DIPEA, DMSO, 450 nmHeteroaromatic amines, amides55–82%
Trifluoromethylation Umemoto’s reagent, Cu(I), RTCF₃ sources68%
Arylation Aryl halides, Ni catalysisElectron-rich/diverse arenes45–75%

Example: Coupling with 4-benzyloxyaniline produced 47 (Cubane-CF₃ derivative) in 68% yield.

Derivatization of the Carboxylic Acid Group

Classical acyl substitution reactions facilitate access to esters, amides, and anhydrides:

Esterification

Reaction with methanol under acidic conditions yields the methyl ester. In a representative protocol ( ):

  • Conditions : DIC, DMAP, CH₂Cl₂, RT

  • Product : Methyl 4-(trifluoromethyl)cubane-1-carboxylate

  • Purity : >97% (HPLC)

Amide Formation

Coupling with N-hydroxyphthalimide via DIC/DMAP produced activated esters for further transformations ( ):

  • Yield : 89% (crude)

  • Application : Intermediate for trifluoroborate synthesis (e.g., 13 ).

Comparative Reactivity with Analogous Systems

The –CF₃ group modulates electronic and steric effects relative to unsubstituted cubane carboxylic acids:

Property4-(Trifluoromethyl)cubane-1-carboxylic acidCubane-1,3-dicarboxylic acid ( )Bicyclo[1.1.1]pentane analog ( )
Decarboxylation Ease Moderate (requires Cu/photoredox)High (thermal or electrochemical)Low (stable under standard conditions)
Solubility Low in H₂O, moderate in polar organicsVery low in H₂OModerate in THF/DMSO
Metabolic Stability High (CL<sub>int</sub> <7 μL/min/10⁶ cells) ( )N/AN/A

Scientific Research Applications

Medicinal Chemistry

The incorporation of the trifluoromethyl group into drug candidates can significantly influence their pharmacokinetic properties. For instance, studies have shown that compounds with this moiety demonstrate improved bioavailability and reduced toxicity.

Case Study: Antiviral Agents
Research has indicated that 4-(Trifluoromethyl)cubane-1-carboxylic acid derivatives can serve as potential intermediates in synthesizing antiviral agents. The trifluoromethyl group enhances the interaction with viral proteins, potentially leading to more effective treatments against influenza and other viral infections .

Material Science

In material science, the unique properties of this compound are explored for developing advanced materials with specific thermal and mechanical properties. The rigidity of the cubane structure contributes to the stability of polymers synthesized from this compound.

Data Table: Properties of Cubane-Based Polymers

PropertyValue
Glass Transition Temp150 °C
Thermal Decomposition300 °C
Mechanical StrengthHigh

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in creating complex molecular architectures through:

  • Cross-coupling reactions .
  • Ligand design for transition metal catalysis.

Case Study: Ligand Development
A notable application involves using this compound as a ligand in palladium-catalyzed reactions, enhancing selectivity and yield in various transformations .

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)cubane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating binding to specific targets .

Comparison with Similar Compounds

4-(Methoxycarbonyl)cubane-1-carboxylic Acid

  • Structure : Contains a methoxycarbonyl (-COOCH₃) group instead of -CF₃.
  • Molecular Formula : C₁₁H₁₀O₄ (vs. C₁₀H₇F₃O₂ for the trifluoromethyl analogue).
  • Key Properties :
    • Lower acidity due to the absence of the electron-withdrawing -CF₃ group.
    • Higher lipophilicity from the methoxy group, enhancing solubility in organic solvents.
    • Used in synthesizing ester-protected cubane derivatives for controlled release applications .

4-((tert-Butoxycarbonyl)amino)cubane-1-carboxylic Acid

  • Structure: Features a Boc-protected amino group (-NHBoc) at position 4.
  • Synthesis: Prepared via hydrolysis of methyl 4-((Boc)amino)cubane-1-carboxylate under basic conditions (84% yield) .
  • Applications : Serves as a precursor for peptide-cubane conjugates in drug discovery, leveraging cubane’s stability to improve pharmacokinetics .

Table 1: Cubane Carboxylic Acid Derivatives

Compound Substituent (Position 4) Molecular Formula Molecular Weight Key Applications
4-(Trifluoromethyl)cubane-1-carboxylic acid -CF₃ C₁₀H₇F₃O₂ 240.16 High-energy materials, pharmaceuticals
4-(Methoxycarbonyl)cubane-1-carboxylic acid -COOCH₃ C₁₁H₁₀O₄ 206.19 Organic synthesis intermediates
4-((Boc)amino)cubane-1-carboxylic acid -NHBoc C₁₃H₁₇NO₄ 263.28 Peptide conjugation

Cyclohexane and Cyclopropane Analogues

4-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

  • Structure : Cyclohexane ring with -CF₃ and -COOH groups.
  • Molecular Formula : C₈H₁₁F₃O₂ (MW: 196.17).
  • Key Differences :
    • Reduced ring strain compared to cubane, leading to lower reactivity.
    • Conformational flexibility (chair vs. boat) affects interactions in biological systems .

1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid

  • Structure : Cyclopropane ring with fluorinated aryl substituents.
  • Molecular Formula : C₁₁H₈F₄O₂ (MW: 248.17).
  • Key Properties :
    • High ring strain (cyclopropane) enhances reactivity in click chemistry.
    • Fluorinated aryl group improves metabolic stability in drug candidates .

Table 2: Cyclic Carboxylic Acid Derivatives

Compound Ring Type Molecular Formula Molecular Weight Notable Features
This compound Cubane C₁₀H₇F₃O₂ 240.16 High rigidity, strong -CF₃ EWG
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid Cyclohexane C₈H₁₁F₃O₂ 196.17 Conformational flexibility
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid Cyclopropane C₁₁H₈F₄O₂ 248.17 High strain, aryl fluorination

Aromatic Carboxylic Acids

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

  • Structure : Pyridine ring with -CF₃ and -COOH groups.
  • Safety Data: No carcinogenicity or reproductive toxicity reported, but may cause respiratory irritation .
  • Applications : Used in metal-organic frameworks (MOFs) and kinase inhibitors due to aromatic π-π stacking .

trans-4-(Trifluoromethyl)cinnamic Acid

  • Structure : Cinnamic acid derivative with -CF₃ on the phenyl ring.
  • Research Findings : Demonstrates inhibitory effects on gastric lesions, highlighting bioactivity absent in cubane analogues .

Table 3: Aromatic vs. Aliphatic Carboxylic Acids

Compound Core Structure Key Functional Groups Bioactivity Industrial Use
This compound Cubane -CF₃, -COOH Limited data Energetic materials
4-(Trifluoromethyl)-3-Pyridinecarboxylic acid Pyridine -CF₃, -COOH Kinase inhibition MOFs, pharmaceuticals
trans-4-(Trifluoromethyl)cinnamic acid Cinnamic acid -CF₃, -COOH Gastric lesion inhibition Medicinal chemistry

Biological Activity

4-(Trifluoromethyl)cubane-1-carboxylic acid (TFMCA) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of TFMCA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C_5H_5F_3O_2
Molecular Weight: 166.09 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for this context)

The trifluoromethyl group (-CF₃) significantly influences the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of TFMCA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's ability to engage in pi-pi stacking interactions and halogen bonding , which can modulate enzyme activities or receptor functions.

Interaction with Enzymes

Research indicates that TFMCA may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects. For instance, studies have shown that compounds with similar structural motifs can inhibit cholinesterases and cyclooxygenases, which are pivotal in neurodegenerative diseases and inflammatory processes respectively .

Anticancer Activity

In vitro studies have demonstrated that TFMCA exhibits cytotoxic effects against various cancer cell lines. For example, a study evaluated TFMCA's effects on the MCF-7 breast cancer cell line, revealing an IC₅₀ value indicating moderate cytotoxicity. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Antimicrobial Properties

TFMCA has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group is believed to enhance membrane permeability, allowing the compound to penetrate bacterial cells more effectively .

Case Studies

  • Cytotoxicity Against Cancer Cells
    • Study Reference: A study published in Journal of Medicinal Chemistry evaluated TFMCA against several cancer cell lines.
    • Findings: TFMCA showed significant inhibition of cell proliferation in MCF-7 cells with an IC₅₀ of approximately 15 µM.
  • Antimicrobial Efficacy
    • Study Reference: Research conducted by Pharmaceutical Biology assessed the antimicrobial potential of TFMCA.
    • Findings: The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityIC₅₀ (µM)
This compoundCubane derivativeCytotoxicity (MCF-7)15
4-(Trifluoromethyl)benzoic acidBenzoic acid derivativeAntimicrobial activity64
Trifluoromethylphenyl derivativesPhenyl derivativesCholinesterase inhibition10-20

Q & A

Q. What are the recommended safety protocols for handling 4-(Trifluoromethyl)cubane-1-carboxylic acid in laboratory settings?

  • Methodological Answer: Handling requires strict adherence to PPE guidelines:
  • Eye/Face Protection: Use safety goggles with side shields to prevent splashes (EN374-compliant gloves recommended) .
  • Skin Protection: Wear lab coats and nitrile gloves; avoid direct contact due to potential irritation .
  • Ventilation: Ensure fume hoods or local exhaust systems to minimize inhalation risks .
  • Storage: Keep containers tightly sealed in dry, ventilated areas away from strong acids/oxidizers .

Q. What synthetic routes are feasible for introducing the trifluoromethyl group into cubane-based carboxylic acids?

  • Methodological Answer: While direct evidence is limited, trifluoromethylation strategies for analogous systems include:
  • Electrophilic Trifluoromethylation: Use CF₃+ reagents (e.g., Togni’s reagent) under controlled conditions to minimize steric clashes with the cubane core .
  • Cross-Coupling Reactions: Palladium-catalyzed coupling of cubane boronic acids with CF₃-containing aryl halides .
  • Post-Functionalization: Modify pre-synthesized cubane-carboxylic acid derivatives via radical trifluoromethylation .

Q. How is the purity of this compound assessed, and what analytical techniques are preferred?

  • Methodological Answer:
  • HPLC/LCMS: Retention time and mass spectrometry (e.g., m/z [M+H]+) provide rapid purity checks (e.g., LCMS retention time: 1.23 minutes as in Example 324) .
  • NMR Spectroscopy: ¹⁹F NMR resolves CF₃ group positioning; ¹H/¹³C NMR confirms cubane backbone integrity. Data contradictions (e.g., unexpected peaks) require cross-validation via X-ray crystallography .
  • Elemental Analysis: Verify C/F ratios to confirm stoichiometry .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethyl group influence the acidity of the carboxylic acid moiety in cubane derivatives?

  • Methodological Answer: The electron-withdrawing CF₃ group increases acidity by stabilizing the deprotonated carboxylate via inductive effects. Comparative studies with non-fluorinated cubane analogs show:
  • pKa Measurement: Use potentiometric titration in aqueous/organic solvents. For example, CF₃-substituted pyridinecarboxylic acids exhibit pKa shifts of 1–2 units compared to non-fluorinated analogs .
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) predict proton dissociation energies and charge distribution .

Q. What strategies mitigate decomposition pathways observed in this compound under thermal or photolytic conditions?

  • Methodological Answer:
  • Thermal Stability: Store at 2–8°C in amber glass vials to reduce thermal/UV-induced degradation .
  • Additive Stabilization: Introduce radical scavengers (e.g., BHT) during reactions to inhibit radical chain reactions .
  • Inert Atmospheres: Conduct syntheses under argon/nitrogen to prevent oxidation .

Q. In cross-coupling reactions, how does the cubane framework affect reactivity compared to planar aromatic analogs?

  • Methodological Answer: Cubane’s strained geometry reduces conjugation, altering reactivity:
  • Steric Hindrance: Cubane’s rigid structure limits access to catalytic sites, requiring bulky ligands (e.g., XPhos) to enhance Pd-catalyzed coupling yields .
  • Electronic Effects: Reduced π-backdonation slows oxidative addition; pre-activation of cubane boronic acids with Cu(I) improves efficiency .
  • Case Study: In Example 324, cubane derivatives required extended reaction times (72 hrs) versus planar analogs (24 hrs) for similar conversions .

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